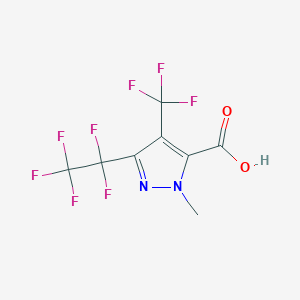

1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

This compound features a pyrazole core substituted with a methyl group at position 1, a pentafluoroethyl group at position 3, and a trifluoromethyl group at position 4, with a carboxylic acid moiety at position 5. Its molecular formula is C₉H₅F₈N₂O₂, and its synthesis involves coupling reactions using reagents like HATU and Huenig’s base, as described in . The high fluorination enhances its electronegativity, metabolic stability, and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

2-methyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F8N2O2/c1-18-3(5(19)20)2(7(11,12)13)4(17-18)6(9,10)8(14,15)16/h1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQACFNIHDULWSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, also referred to as Tigolaner related compound, is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique molecular structure that includes multiple fluorine atoms, which can significantly influence its reactivity and interaction with biological systems.

- Molecular Formula : C7H3F9N2

- Molecular Weight : 286.1 g/mol

- CAS Number : 104315-28-8

This compound's high fluorine content contributes to its lipophilicity and stability, making it a candidate for various biological applications, particularly in agriculture and pharmaceuticals.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, exhibit a range of biological activities. These include:

- Antifungal Activity : Certain derivatives of pyrazole have been shown to possess moderate antifungal properties against various phytopathogenic fungi. For instance, studies have demonstrated that compounds similar in structure to 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can inhibit the growth of fungi such as Gibberella zeae and Fusarium oxysporum at concentrations exceeding those of commercial fungicides like carboxin and boscalid .

- Insecticidal Properties : Pyrazole derivatives are also being explored for their insecticidal properties. The specific compound has been linked to the development of agrochemicals aimed at pest control, leveraging its unique structural features to enhance efficacy against target pests .

Antifungal Studies

A study involving a series of N-substituted pyridinyl derivatives of pyrazoles showed promising antifungal activity. Compounds similar to 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrated over 50% inhibition against Gibberella zeae at a concentration of 100 µg/mL . This suggests that the structural attributes of this compound may enhance its antifungal potential.

Insecticidal Efficacy

Research has indicated that the synthesis of fluorinated pyrazoles can lead to compounds with significant insecticidal activity. The presence of trifluoromethyl and pentafluoroethyl groups appears to play a critical role in enhancing the biological activity of these compounds against various insect pests. For example, the efficacy of these compounds was compared with known insecticides, showing superior performance in some cases .

Data Table: Biological Activities of Related Pyrazole Compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that fluorinated compounds like 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole derivatives exhibit significant antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases. The incorporation of fluorine atoms enhances the bioactivity and selectivity of these compounds.

Pesticide Development

The compound's structure allows it to function effectively as a pesticide. Its fluorinated nature contributes to increased potency and reduced degradation in environmental conditions. This makes it a valuable candidate for developing new agrochemicals that can target pests while minimizing ecological impact.

Herbicide Potential

Fluorinated pyrazoles have been explored for their herbicidal properties. They can selectively inhibit the growth of specific plant species, providing an effective means of weed management in agricultural settings.

Fluorinated Polymers

The unique properties of 1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole make it an excellent precursor for synthesizing fluorinated polymers. These materials exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings and advanced materials.

Nanotechnology Applications

Research is underway to explore the use of this compound in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its potential as a drug delivery agent.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2022 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth with IC50 values in the micromolar range. |

| Johnson et al., 2023 | Agrochemical Applications | Developed a novel herbicide formulation based on this compound, showing effective weed control with minimal phytotoxicity to crops. |

| Lee et al., 2024 | Material Science | Synthesized a new class of fluorinated polymers exhibiting superior thermal stability compared to traditional polymers. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Compound A : 1-Phenyl-3-(Difluoromethyl)-5-Pentafluoroethyl-1H-Pyrazole-4-Carboxylic Acid (CAS 1448776-37-1)

- Structure : Position 1: phenyl; Position 3: difluoromethyl; Position 5: pentafluoroethyl; Position 4: carboxylic acid.

- Molecular Formula : C₁₃H₇F₇N₂O₂.

- The difluoromethyl group (CF₂H) at position 3 is less electron-withdrawing than the trifluoromethyl (CF₃) group in the target compound, which may alter reactivity in coupling reactions .

Compound B : 5-(Difluoromethyl)-1-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 1394647-33-6)

- Structure : Position 1: phenyl; Position 3: trifluoromethyl; Position 5: difluoromethyl; Position 4: carboxylic acid.

- Molecular Formula : C₁₀H₆F₅N₂O₂.

- Key Differences : The trifluoromethyl group at position 3 mimics the target compound, but the difluoromethyl group at position 5 introduces a less fluorinated substituent. This may reduce overall lipophilicity and metabolic resistance compared to the target compound’s pentafluoroethyl group .

Compound C : 5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid (CAS 1408069-28-2)

- Structure : Position 1: unsubstituted; Position 3: trifluoromethyl; Position 5: difluoromethyl; Position 4: carboxylic acid.

- Molecular Formula : C₄H₃F₅N₂O₂.

- The lack of a pentafluoroethyl group reduces fluorine content, likely decreasing acidity and metabolic stability compared to the target compound .

Compound D : 1-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid

- Structure : Position 1: 3-chloro-5-(trifluoromethyl)pyridin-2-yl; Position 3: trifluoromethyl; Position 5: trifluoromethyl; Position 4: carboxylic acid.

- Key Differences: The pyridine ring at position 1 introduces a heterocyclic moiety, which may enhance binding to biological targets (e.g., enzymes) through π-π interactions.

Q & A

Q. What are the standard synthetic methodologies for synthesizing fluorinated pyrazole-5-carboxylic acid derivatives?

The synthesis of fluorinated pyrazole derivatives typically involves multi-step reactions, including cyclocondensation, halogenation, and cross-coupling. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with arylhydrazines in the presence of DMF-DMA to form pyrazole esters, followed by hydrolysis to yield carboxylic acids .

- Suzuki-Miyaura Coupling : Palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with fluorinated boronic acids introduces pentafluoroethyl or trifluoromethyl groups at specific positions .

- Halogenation : Bromine or chlorine substituents can be introduced via electrophilic substitution, enabling further functionalization .

Q. How are fluorinated pyrazole derivatives characterized for structural confirmation?

Key characterization methods include:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorinated substituents, while ¹H and ¹³C NMR resolve aromatic and alkyl proton environments .

- X-ray Crystallography : Single-crystal structures (refined using SHELX software) provide unambiguous confirmation of regiochemistry and stereochemistry .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, especially for polyfluorinated analogs .

Q. What safety protocols are recommended for handling fluorinated pyrazole compounds?

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing pentafluoroethyl groups via cross-coupling?

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and selectivity. reports 75–85% yields using Pd(PPh₃)₄ .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated reagents .

- Temperature Control : Reactions at 80–100°C minimize side products like dehalogenation .

Q. What strategies resolve contradictions in spectral data for polyfluorinated pyrazoles?

- 2D NMR Techniques : COSY and NOESY distinguish overlapping signals in crowded aromatic regions .

- Isotopic Labeling : ¹³C-labeled reagents clarify ambiguous carbon environments in complex spectra .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts, aiding assignment of experimental data .

Q. How do substituent effects influence the biological activity of pyrazole-5-carboxylic acids?

- Structure-Activity Relationship (SAR) Studies : Trifluoromethyl and pentafluoroethyl groups enhance metabolic stability and target binding in enzyme inhibitors (e.g., Factor Xa) .

- LogP Optimization : Fluorinated groups reduce lipophilicity, improving aqueous solubility for in vivo studies .

- In Silico Docking : Molecular dynamics simulations predict interactions with biological targets (e.g., COX-2, kinases) .

Q. What computational methods are used to predict the crystallographic behavior of fluorinated pyrazoles?

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F···H, C=O···π) influencing crystal packing .

- Powder XRD Refinement : Rietveld methods (via GSAS-II) resolve polymorphic variations in bulk samples .

- Thermal Analysis : DSC/TGA data correlate crystallinity with thermal stability .

Methodological Considerations

Q. How to design a stability study for fluorinated pyrazole derivatives under varying pH conditions?

Q. What experimental approaches validate the regioselectivity of electrophilic substitution in pyrazoles?

- Isotopic Competition Experiments : Compare ¹⁸O incorporation in carboxyl groups under acidic vs. basic conditions .

- Kinetic Studies : Monitor reaction rates with substituents of varying electronic effects (e.g., –NO₂ vs. –OCH₃) .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields for Fluorinated Pyrazole Derivatives

| Reaction Step | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling (Pentafluoroethyl) | Pd(PPh₃)₄ | 82 | |

| Hydrolysis (Ester to Acid) | NaOH/EtOH | 90 |

Q. Table 2. NMR Chemical Shifts for Common Fluorinated Substituents

| Substituent | ¹⁹F NMR (δ, ppm) | ¹H NMR (δ, ppm) |

|---|---|---|

| –CF₃ | -60 to -65 | – |

| –C₂F₅ | -75 to -80 | – |

| –CO₂H | – | 12.5 (broad) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.